molecular formula C17H15N3O5S B2541775 4-methoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886921-28-4

4-methoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2541775
CAS RN: 886921-28-4
M. Wt: 373.38
InChI Key: UYATYPWVQOGGIN-UHFFFAOYSA-N
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Description

The compound of interest, 4-methoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, is a derivative of the 1,3,4-oxadiazole family. This class of compounds is known for its diverse biological activities, which often include anti-inflammatory and anti-cancer properties. The structure of the compound suggests it may have potential as a therapeutic agent due to the presence of the oxadiazole ring and the methoxybenzamide moiety.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds typically involves multiple steps. For instance, a similar compound, 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide, was synthesized through a three-step process starting with 2-methoxybenzohydrazide, forming a hydrazone intermediate, followed by cyclization to the oxadiazole, and finally treatment with hydrazine hydrate to afford the final product . Another study reported the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides through the reduction of corresponding substituted N-(benzoylimino) pyridinium ylides . These methods highlight the versatility in synthetic approaches for creating 1,3,4-oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. The molecular structure is further modified by substituents on the ring, which can significantly affect the compound's chemical and biological properties. For example, the presence of a methoxy group and a sulfonamide moiety could influence the compound's binding affinity to biological targets .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the substituents attached to the oxadiazole ring. These compounds can participate in various chemical reactions, including cycloadditions, as seen in the synthesis of related compounds where Diels-Alder reactions were employed . The reactivity can also be tailored for specific biological targets, as demonstrated by the synthesis of compounds designed to inhibit enzymes like acetylcholinesterase .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are determined by their molecular structure. The presence of hydrogen bond donors and acceptors, such as the N-H and C=O groups, can lead to the formation of hydrogen-bonded dimers and affect the compound's solubility and crystallinity . The electronic properties of the oxadiazole ring, along with substituents like the methoxy group, influence the compound's absorption and fluorescence characteristics, which can be exploited in the design of imaging agents or probes .

Scientific Research Applications

Nematocidal Activity

Oxadiazole derivatives, similar to the compound of interest, have been synthesized and evaluated for their nematocidal activities. Compounds containing the oxadiazole moiety demonstrated promising results against Bursaphelenchus xylophilus, a pathogen responsible for pine wilt disease. These findings suggest that 4-methoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide could also be explored for nematocidal applications, offering a new approach to controlling harmful nematode populations affecting agriculture and forestry (Liu et al., 2022).

Antimicrobial and Antifungal Activities

Research on oxadiazole derivatives has also uncovered significant antimicrobial and antifungal properties. For instance, certain oxadiazole compounds have shown good to moderate activities against various bacteria and fungi, including Pseudomonas aeruginosa, Streptococcus pyogenes, Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus species. These activities suggest the potential for 4-methoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide to serve as a basis for developing new antimicrobial and antifungal agents, which could address the growing issue of antibiotic resistance (Kapadiya et al., 2020).

Anticancer Activity

The synthesis and evaluation of oxadiazole derivatives have highlighted their potential as anticancer agents. Certain compounds have demonstrated the ability to inhibit cancer cell growth in vitro, showing promise in treating various cancers, such as breast, lung, colon, and ovarian cancers. This suggests that 4-methoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide could also be investigated for its anticancer properties, potentially contributing to the development of new cancer therapies (Ravinaik et al., 2021).

Corrosion Inhibition

Oxadiazole derivatives have been studied for their corrosion inhibition properties, particularly for protecting mild steel in acidic environments. The presence of the oxadiazole ring has been shown to enhance the adsorption of these compounds onto metal surfaces, effectively preventing corrosion. This indicates the potential for applying 4-methoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide as a corrosion inhibitor in industrial settings, offering an environmentally friendly solution for prolonging the life of metal structures (Bouklah et al., 2006).

properties

IUPAC Name

4-methoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-24-12-9-7-11(8-10-12)15(21)18-17-20-19-16(25-17)13-5-3-4-6-14(13)26(2,22)23/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYATYPWVQOGGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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